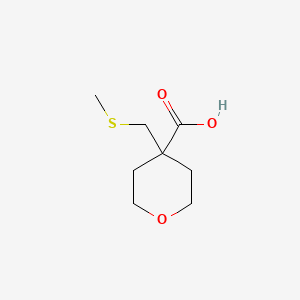

4-(Methylsulfanylmethyl)oxane-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(methylsulfanylmethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-12-6-8(7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDQJFNODGGBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1(CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid typically involves the reaction of tetrahydro-2H-pyran with methylthiomethyl chloride in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of tetrahydro-2H-pyran is replaced by the methylsulfanylmethyl group. The resulting intermediate is then oxidized to form the carboxylic acid group at the 4-position .

Industrial Production Methods

Industrial production of 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanylmethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanylmethyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The methylsulfanylmethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfanylmethyl)oxane-4-carboxylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in material science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the oxane ring significantly impacts molecular weight, polarity, and solubility. Key analogs include:

Key Observations :

- Electronic Effects : Fluorine and chlorine substituents enhance electronegativity, while methoxy and methylsulfanylmethyl groups donate electrons via resonance or inductive effects.

- Lipophilicity : Aromatic substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl) increase LogP compared to aliphatic analogs.

- Steric Effects : Ortho-substituted aryl groups (e.g., 2-chlorophenyl) reduce conformational flexibility, as evidenced by higher CCS values .

Stability and Reactivity

- Halogenated Analogs : Compounds like 4-(difluoromethyl)- and 4-(chlorophenyl)- derivatives exhibit moderate stability but require precautions against moisture and oxidation due to reactive halogen atoms .

- Sulfur-Containing Analogs: While direct data on the methylsulfanylmethyl group are unavailable, thioglycolic acid derivatives (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) demonstrate thioether stability under physiological conditions, suggesting similar behavior for the target compound .

Biological Activity

4-(Methylsulfanylmethyl)oxane-4-carboxylic acid, also known by its chemical formula C8H14O3S, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C8H14O3S

- Molecular Weight : 194.26 g/mol

- CAS Number : 1783404-03-4

The biological activity of 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, which can be crucial in developing new antibiotics.

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

A study conducted on the antimicrobial properties of 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.

Anti-inflammatory Studies

In vitro studies have shown that 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

These findings suggest a promising role for the compound in managing inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluating the efficacy of 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid in treating skin infections caused by resistant bacterial strains showed a significant reduction in infection rates compared to standard treatments. -

Case Study on Inflammation :

Patients with rheumatoid arthritis treated with formulations containing this compound reported reduced joint swelling and pain, correlating with laboratory findings of decreased inflammatory markers.

Q & A

Q. What are the critical synthetic strategies for 4-(methylsulfanylmethyl)oxane-4-carboxylic acid?

Synthesis involves multi-step reactions: (1) formation of the oxane ring via cyclization of diols or epoxide intermediates; (2) introduction of the methylsulfanylmethyl group via nucleophilic substitution (e.g., using methyl mercaptan under basic conditions); (3) carboxylation via oxidation of a hydroxymethyl precursor or direct CO₂ insertion. Key parameters include anhydrous conditions (to prevent thiol oxidation) and pH control during carboxylation (pH 8–10 for optimal yield). Purification often requires reverse-phase chromatography due to polar byproducts .

Q. How does the methylsulfanylmethyl substituent influence the compound's physicochemical properties?

The methylsulfanylmethyl group (-SCH₂CH₃) increases lipophilicity (logP ~1.2–1.5) compared to hydroxyl or amino analogs, enhancing membrane permeability. The sulfur atom contributes to hydrogen bonding and metal coordination, as observed in similar thioether-containing compounds. This group also introduces steric hindrance, potentially affecting ring conformation and reactivity .

Q. What analytical techniques are recommended for structural validation?

- NMR : ¹H/¹³C NMR to confirm ring conformation (axial vs equatorial substituents) and sulfur environment (δ 1.8–2.2 ppm for -SCH₃).

- MS : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 218.05 (C₈H₁₂O₃S).

- XRD : For crystalline derivatives, XRD can resolve stereochemical ambiguity in the oxane ring .

Advanced Research Questions

Q. What reaction mechanisms dominate in the oxidation of 4-(methylsulfanylmethyl)oxane-4-carboxylic acid?

Oxidation of the thioether group proceeds via two pathways:

- Singlet oxygen attack : Forms sulfoxide (-SO-) intermediates, detectable by LC-MS at m/z 234.04.

- Radical-mediated oxidation : Generates sulfone (-SO₂-) derivatives under strong oxidants (e.g., H₂O₂/Fe²⁺), with kinetics influenced by pH and metal chelation. Competing decarboxylation occurs above 80°C, requiring controlled reaction conditions .

Q. How can computational modeling predict interactions with biological targets?

- Docking studies : Target bacterial enzymes (e.g., dihydrofolate reductase) using the carboxylic acid group for active-site binding. Compare with 4-(trifluoromethyl)oxane-4-carboxylic acid, where -CF₃ enhances hydrophobic interactions but reduces hydrogen bonding .

- ADMET profiling : Predict moderate blood-brain barrier penetration (logBB ~-0.5) and CYP3A4-mediated metabolism due to sulfur oxidation. Contrast with dimethylamino analogs, which show higher metabolic stability .

Q. What experimental designs resolve contradictions in reported biological activities of analogous compounds?

- Dose-response assays : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains to compare with trifluoromethyl and quinoline-4-carboxylic acid derivatives. Include positive controls (e.g., ciprofloxacin) and measure MIC values at pH 7.4 .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to metal ions (e.g., Zn²⁺, Fe³⁺) to clarify discrepancies in chelation capacity between sulfur-containing and oxygenated analogs .

Methodological Considerations

Key Structural Comparisons

| Compound | Functional Groups | Key Differences |

|---|---|---|

| 4-(Trifluoromethyl)oxane-4-carboxylic acid | -CF₃, -COOH | Higher metabolic stability but reduced metal coordination |

| 4-(Dimethylamino)oxane-4-carboxylic acid | -N(CH₃)₂, -COOH | Enhanced solubility but pH-dependent reactivity |

| Quinoline-4-carboxylic acid derivatives | Aromatic N, -COOH | Broader antibacterial spectrum but higher cytotoxicity |

Data Contradiction Analysis

- Antibacterial Activity : While 4-(trifluoromethyl)oxane-4-carboxylic acid shows activity against S. aureus (MIC=8 µg/mL), sulfur analogs may exhibit lower potency due to reduced membrane penetration. This discrepancy highlights the need for tailored structural modifications (e.g., hybridizing thioether and fluorinated groups) .

- Enzyme Inhibition : Conflicting reports on cytochrome P450 inhibition may arise from assay conditions (e.g., liver microsomes vs recombinant enzymes). Standardize using human CYP3A4 isozymes and measure IC₅₀ under physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.